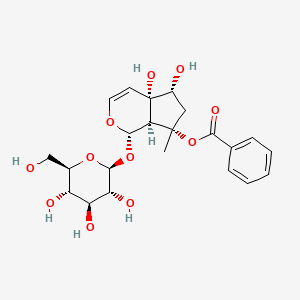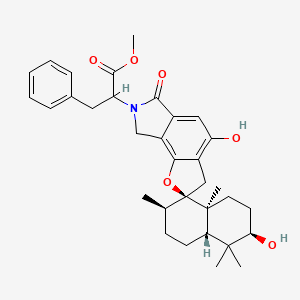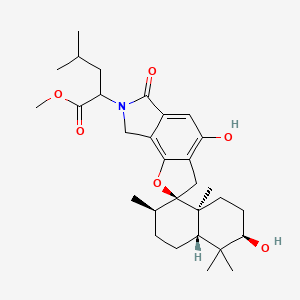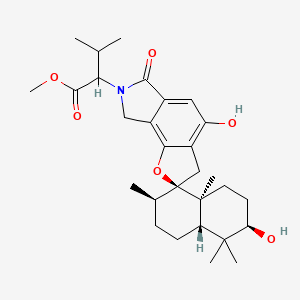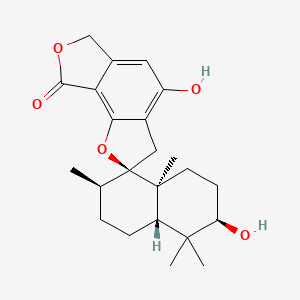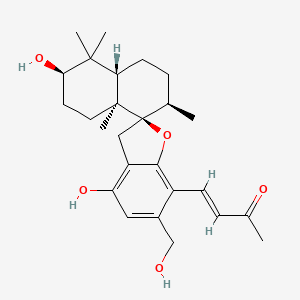
Fatty Acid Screening Library (96-Well)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Fatty Acid Screening Library contains more than 75 compounds of fatty acids with diverse biological activities in a 96-well Matrix tube rack format as 2 mM stocks in DMSO. The library may also include some of the most commonly-ordered fatty acids, including arachidonic, linoleic, eicosapentaenoic, stearic, α- and γ-linolenic, oleic, and palmitic acids. As well as some unusual fatty acids, including 9-thiastearic acid, 2-hydroxymyristic acid, AUDA, and CUDA may be included. The composition of this screening library will always vary somewhat depending upon our inventory. Stability data is not available for compounds as supplied in the screening library.
Applications De Recherche Scientifique
Biosensor Assisted Screening for Fatty Acid Production
- Application: Fatty acid-derived compounds have industrial applications ranging from chemical building blocks to biofuels. A biosensor based on FadR transcription factor from E. coli has been established in S. cerevisiae and combined with a gene overexpression library to enhance fatty acyl-CoA levels, thereby increasing fatty alcohol production (Dabirian et al., 2019).
Fatty Acid Profiling in Health Care and Disease Prevention
- Application: Profiling of fatty acids in human blood is a significant tool in health care and disease prevention. A rapid and miniaturized analytical strategy has been developed for the characterization of fatty acid profiles in human blood, using dried blood spot approach and direct derivatization to methyl esters (Micalizzi et al., 2020).
Ultra-Fast Screening of Free Fatty Acids in Human Plasma
- Application: An ultra-fast screening method for the analysis of free fatty acids using trapped ion mobility spectrometry coupled with mass spectrometry has been developed. This method is robust and promising for high-throughput screening of free fatty acids (Wang et al., 2022).
Biomarker Discovery for Diagnosis of Diseases
- Application: The use of fatty acids as biomarkers in clinical metabonomics for disease mechanisms and biomarker discovery, particularly in malignant pleural effusions (MPE), where pleural fluid oleic acid is identified as a novel biomarker for screening MPE (Lam & Law, 2015).
High-Throughput Screening of Fatty Acids in Serum or Plasma
- Application: Multisegment injection-nonaqueous-capillary electrophoresis-mass spectrometry (MSI-NACE-MS) has been introduced as a multiplexed separation platform for the analysis of nonesterified fatty acids in human serum or plasma, useful for disease risk assessment and dietary habit monitoring (Azab et al., 2018).
Directed Evolution for Improved Production of Fatty Acids
- Application: The directed evolution of P450 fatty acid decarboxylases (FADCs) via high-throughput screening (HTS) has been utilized for improved production of medium-chain 1-alkenes from free fatty acids, showing potential for industrial applications (Xu et al., 2019).
Comprehensive Screening of Fatty Acid Esters
- Application: A comprehensive screening of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples using chemical isotope labeling-assisted liquid chromatography-mass spectrometry (CIL-LC-MS) helps in the discovery of new FAHFAs and understanding their biological functions (Zhu et al., 2018).
Quantitative Profiling of Unsaturated Fatty Acids
- Application: A rapid, sensitive, and quantitative method for profiling unsaturated fatty acids using a combination of in-solution photochemical tagging and gas-phase detagging via tandem mass spectrometry, applicable in biological and biomedical studies (Ma et al., 2016).
Propriétés
Nom du produit |
Fatty Acid Screening Library (96-Well) |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



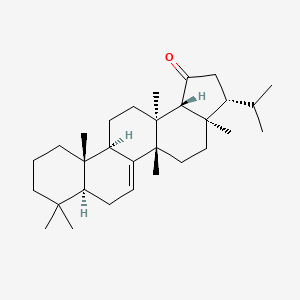
![2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid](/img/structure/B1163443.png)
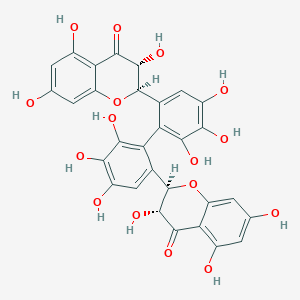
![methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate](/img/structure/B1163448.png)
